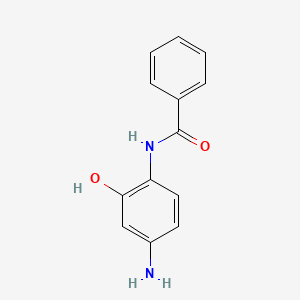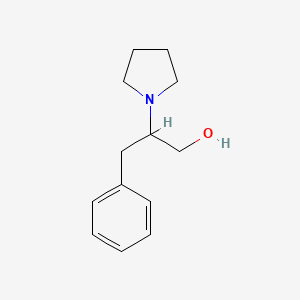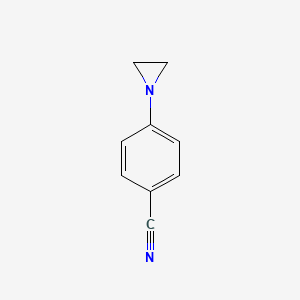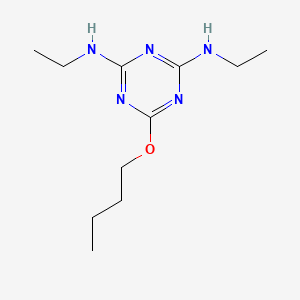
2-Chloroallylzinc chloride, 0.50 M in THF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloroallylzinc chloride, 0.50 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. It is a solution of 2-Chloroallylzinc chloride in tetrahydrofuran, a solvent known for its ability to dissolve a wide range of organic compounds. This compound is particularly useful in organic synthesis due to its reactivity and stability in solution.
准备方法
Synthetic Routes and Reaction Conditions
2-Chloroallylzinc chloride can be synthesized through the reaction of 2-chloroallyl chloride with zinc in the presence of tetrahydrofuran. The reaction typically involves the following steps:
- Dissolving zinc powder in tetrahydrofuran.
- Adding 2-chloroallyl chloride to the solution.
- Stirring the mixture under an inert atmosphere to prevent oxidation.
- Allowing the reaction to proceed at room temperature or slightly elevated temperatures until the formation of 2-Chloroallylzinc chloride is complete.
Industrial Production Methods
In an industrial setting, the production of 2-Chloroallylzinc chloride involves similar steps but on a larger scale. The process is carefully controlled to ensure the purity and concentration of the final product. The use of high-purity reagents and solvents, along with precise temperature and atmosphere control, is essential to achieve consistent quality.
化学反应分析
Types of Reactions
2-Chloroallylzinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, forming new carbon-zinc bonds.
Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving 2-Chloroallylzinc chloride depend on the specific reaction conditions and reagents used. For example:
- Substitution reactions can yield various substituted allyl compounds.
- Addition reactions can produce organozinc intermediates that can be further transformed into alcohols, ketones, or other functional groups.
- Coupling reactions typically result in the formation of new carbon-carbon bonds, leading to complex organic molecules.
科学研究应用
2-Chloroallylzinc chloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.
Biological Research: It can be used to modify biomolecules and study their interactions and functions.
Industrial Applications: It is used in the production of fine chemicals, agrochemicals, and specialty chemicals.
作用机制
The mechanism by which 2-Chloroallylzinc chloride exerts its effects involves the formation of reactive intermediates that can participate in various chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on reaction intermediates. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.
相似化合物的比较
2-Chloroallylzinc chloride can be compared with other organozinc compounds, such as:
Diethylzinc: Used in similar reactions but with different reactivity and selectivity.
Phenylzinc chloride: Another organozinc compound with distinct properties and applications.
Zinc chloride: A simpler zinc compound used in various chemical processes but lacking the organic functionality of 2-Chloroallylzinc chloride.
The uniqueness of 2-Chloroallylzinc chloride lies in its specific reactivity and the ability to form carbon-zinc bonds, making it a valuable reagent in organic synthesis.
属性
分子式 |
C3H4Cl2Zn |
|---|---|
分子量 |
176.3 g/mol |
IUPAC 名称 |
2-chloroprop-1-ene;chlorozinc(1+) |
InChI |
InChI=1S/C3H4Cl.ClH.Zn/c1-3(2)4;;/h1-2H2;1H;/q-1;;+2/p-1 |
InChI 键 |
FDPXLVWSTQEZHO-UHFFFAOYSA-M |
规范 SMILES |
[CH2-]C(=C)Cl.Cl[Zn+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (4R)-4-[(3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis-(4-methylphenyl)sulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13729603.png)
![9-Azabicyclo[3.3.1]nonan-3-one HCl](/img/structure/B13729606.png)
![8-[(Dihydroxybismuthino)oxy]quinoline](/img/structure/B13729619.png)

![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-10,16,19-trione](/img/structure/B13729631.png)
![3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one](/img/structure/B13729633.png)
![[3-Bromo-4-(pentyloxy)phenyl]methanamine](/img/structure/B13729637.png)
![4-[2,3-diamino-4-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13729642.png)




![5-Phenyl-N-[2-(3-pyridyl)ethyl]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13729670.png)
![3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonic acid](/img/structure/B13729672.png)
